molecular formula C10H9ClN2O2 B2398375 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide CAS No. 1428094-53-4

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide

Cat. No. B2398375
CAS RN: 1428094-53-4
M. Wt: 224.64
InChI Key: DVMGLRILLGGOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide, also known as Miltefosine, is a synthetic compound that is used in scientific research for its unique properties. This compound is a phospholipid analogue that has been shown to have anti-tumor, anti-viral, and anti-parasitic properties.

Mechanism of Action

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide acts as a phospholipid analogue and disrupts the cell membrane of cancer cells, viruses, and parasites. It also inhibits the activity of certain enzymes, leading to cell death.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit viral replication, and kill parasites. 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has a broad range of applications, making it a versatile compound for scientific research. However, one limitation of using 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide. One area of research could focus on the development of new synthetic methods for 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide that are more efficient and cost-effective. Another area of research could focus on the use of 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide in combination with other drugs to enhance its anti-cancer, anti-viral, and anti-parasitic properties. Additionally, research could focus on the use of 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide is a synthetic compound that has a broad range of scientific research applications. It has been shown to have anti-cancer, anti-viral, and anti-parasitic properties, and has a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has many potential future directions for research, making it an important compound for scientific study.

Synthesis Methods

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide is synthesized by reacting 2-chlorophenol with cyanomethyl acetate in the presence of a base. The resulting product is then purified by column chromatography. This synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has also been shown to have anti-viral properties against a variety of viruses, including HIV, HCV, and HBV. Additionally, 2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide has been used as an anti-parasitic agent against Leishmania parasites.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-2-4-9(8)15-7-10(14)13-6-5-12/h1-4H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMGLRILLGGOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(cyanomethyl)acetamide

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